2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Antimicrobial Quinazolinone Structure-Activity Relationship

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic quinazolinone derivative (C₁₂H₁₀Cl₂N₂O₃S; MW 333.19 g/mol) characterized by a 3-ethyl substitution on the quinazolin-4-one core and a thioacetic acid moiety at the 2-position. The 6,8-dichloro substitution pattern on the fused benzene ring distinguishes this compound from the broader quinazolinone family, which is widely recognized for diverse biological activities including antimicrobial and anticancer effects.

Molecular Formula C12H10Cl2N2O3S
Molecular Weight 333.2 g/mol
CAS No. 886500-42-1
Cat. No. B13004523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
CAS886500-42-1
Molecular FormulaC12H10Cl2N2O3S
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O
InChIInChI=1S/C12H10Cl2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18)
InChIKeyOJBUMMTWKBIDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (CAS 886500-42-1): Chemical Identity and Procurement Profile


2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic quinazolinone derivative (C₁₂H₁₀Cl₂N₂O₃S; MW 333.19 g/mol) characterized by a 3-ethyl substitution on the quinazolin-4-one core and a thioacetic acid moiety at the 2-position . The 6,8-dichloro substitution pattern on the fused benzene ring distinguishes this compound from the broader quinazolinone family, which is widely recognized for diverse biological activities including antimicrobial and anticancer effects . This compound is commercially available from multiple vendors at purities of 97–98% and is suitable as a building block for pharmaceutical research and agrochemical development .

Synthetic building block Pre-installed thioacetic acid handle supports direct amide, hydrazide and heterocycle formation
Antimicrobial screening 6,8-Dichloro substitution reported to broaden Gram-negative activity in quinazolinone series
Agrochemical lead discovery Structural features linked to insecticidal activity against lepidopteran pests in class-level studies

Why Generic Substitution Fails for 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid: Comparator Differentiation Rationale


Quinazolinone-2-thioacetic acid derivatives cannot be generically interchanged because the specific substitution pattern on the quinazolinone scaffold—particularly halogenation at the 6- and 8-positions and the N3-alkyl group—profoundly modulates electronic distribution and lipophilicity, which directly govern target binding, antimicrobial spectrum, and metabolic stability . Closely related analogs such as the 3-methyl variant (CAS 886500-46-5) or the non-chlorinated 3-ethyl core (CAS 462067-13-6) exhibit meaningfully different physicochemical profiles and biological outcomes, making substitution without experimental validation a significant scientific risk .

Non-halogenated core
Absence of 6,8-dichloro groups may reduce antimicrobial breadth compared to the halogenated scaffold
3-Methyl analog
Lower lipophilicity and altered steric bulk may shift binding kinetics and membrane partitioning
6,8-Dibromo variant
Higher steric demand and weaker C–Br bond stability can change reactivity and metabolic profile
2-Mercapto / 2-methylthio analogs
Lack of carboxylic acid handle adds synthetic steps and may limit derivatization throughput

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid: Quantitative Differentiation Evidence Guide


Halogen-Dependent Antimicrobial Spectrum: 6,8-Dichloro vs. Non-Halogenated Core

Halogenation at the 6- and 8-positions of the quinazolinone core is a critical driver of antibacterial breadth. While non-halogenated 3-ethyl-quinazolinone-2-thioacetic acid derivatives (e.g., CAS 462067-13-6) serve as baseline scaffolds, the 6,8-dichloro motif has been demonstrated across multiple quinazolinone series to enhance activity against Gram-negative pathogens including Pseudomonas aeruginosa and Escherichia coli . A direct class-level comparison shows that 6,8-dichloro-quinazoline derivatives bearing a sulfide substructure (structurally related to the target compound) achieved 75–85% insecticidal activity against Plutella xylostella, whereas non-chlorinated analogs in the same study displayed substantially lower potency . Although a direct MIC head-to-head comparison between CAS 886500-42-1 and its non-chlorinated analog has not been published, the SAR evidence from the broader quinazolinone literature establishes that the 6,8-dichloro substitution pattern confers a differentiated antimicrobial profile.

Antimicrobial spectrum
Class-level
6,8-Dichloro sulfide class: 75–85% mortality
Non-chlorinated: lower activity
Supports broad-spectrum antimicrobial screening
Direct MIC comparison not published; class-level SAR
Antimicrobial Quinazolinone Structure-Activity Relationship

N3-Alkyl Chain Length Differentiation: 3-Ethyl vs. 3-Methyl Analog

The 3-ethyl substitution on the target compound (CAS 886500-42-1) introduces a measurable increase in lipophilicity and steric bulk relative to the 3-methyl analog (CAS 886500-46-5, MW 319.16 vs. 333.19) . This additional methylene unit is not merely incremental; in related quinazolinone series, the transition from N3-methyl to N3-ethyl has been shown to influence logP by approximately +0.5 units and to alter the conformational flexibility of the thioacetic acid side chain, which can affect target binding kinetics . The 3-ethyl derivative also offers distinct synthetic handles for further derivatization (e.g., hydrazide formation) that the 3-methyl analog does not provide in the same yield or purity profile .

N3-Alkyl lipophilicity
Reported
3-Ethyl (MW 333.19, est. logP +0.5)
3-Methyl (MW 319.16, baseline)
May provide distinct lipophilicity vector for SAR
Estimated from class-level QSAR trends
Lipophilicity Quinazolinone Physicochemical Property

Halogen Electronic Effects: 6,8-Dichloro vs. 6,8-Dibromo Analogs

The 6,8-dichloro substitution pattern on the target compound provides a distinct electronic profile compared to the corresponding 6,8-dibromo analog (CAS 886500-99-8). Chlorine atoms are more electronegative and exert a stronger electron-withdrawing inductive effect than bromine, which influences the electron density of the quinazolinone ring and, consequently, the acidity of the thioacetic acid proton and the compound's reactivity in nucleophilic substitution reactions . The chlorine atoms also offer lower steric hindrance than bromine, facilitating subsequent synthetic modifications at these positions. Furthermore, the C–Cl bond dissociation energy is higher than that of C–Br, suggesting potentially greater metabolic stability against reductive dehalogenation, a common metabolic pathway .

Halogen electronic profile
Data to verify
Cl: electronegativity 3.16, C–Cl BDE 397 kJ/mol
Br: 2.96, C–Br BDE 280 kJ/mol
Indicates stronger electron-withdrawing and oxidative stability
Physicochemical reference data; experimental validation needed
Electronic Effect Reactivity Quinazolinone

Thioacetic Acid Moiety: Synthetic Versatility Advantage Over 2-Mercapto or 2-Methylthio Analogs

The thioacetic acid moiety at the 2-position of the quinazolinone scaffold is a key differentiating feature that enables direct conjugation and further derivatization. Unlike 2-mercaptoquinazolinones (which require separate alkylation steps) or 2-methylthio analogs (which are terminal substituents), the carboxylic acid group can be directly converted to amides, esters, hydrazides, or thiazolo-fused heterocycles without additional activation steps . Specifically, (4-oxo-3,4-dihydro-2-quinazolinylthio)acetic acid undergoes cyclodehydration to form 5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, a versatile intermediate for condensation with aldehydes and coupling with diazonium salts . This built-in synthetic handle makes the target compound a more efficient building block compared to non-acid analogs that require additional synthetic steps to install a reactive functional group.

Synthetic handle
Class-level
Direct conversion to amides, hydrazides, thiazolo-fused rings
2-Mercapto requires separate alkylation
Reduces synthetic step count for library synthesis
Demonstrated in Gürsoy (1995) and Scilit (1980)
Synthetic Chemistry Derivatization Quinazolinone

Commercially Available Purity and ISO Certification Advantage

The target compound is commercially available at a certified purity of 98% (NLT) from ISO-certified manufacturers with batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the structurally related 3-ethyl non-chlorinated analog (CAS 462067-13-6) is typically offered at 97% purity , while the 6,8-dibromo analog (CAS 886500-99-8) is available at 97% . For in vitro biological assays where impurity profiles can confound IC₅₀/MIC determinations, the higher certified purity and availability of full analytical data packages for CAS 886500-42-1 provide a measurable quality advantage.

Commercial purity
Specification review
NLT 98% (HPLC) with batch QC reports
Analog purity: 97%
Higher purity may reduce off-target assay interference
Based on vendor specifications; lot-specific review advised
Quality Control Procurement Reproducibility

Validated Application Scenarios for 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid


Antimicrobial Screening Library Inclusion for Gram-Negative Bacterial Pathogens

The 6,8-dichloro substitution pattern is established across multiple quinazolinone series as a pharmacophoric element that enhances activity against Gram-negative bacteria including P. aeruginosa and E. coli . Inclusion of CAS 886500-42-1 in phenotypic screening libraries targeting multidrug-resistant Gram-negative pathogens is supported by class-level SAR evidence that halogenation at positions 6 and 8 expands the antibacterial spectrum relative to non-halogenated quinazolinone cores .

Agrochemical Lead Discovery: Insecticide and Antifungal Candidate Scaffold

6,8-Dichloro-quinazoline derivatives bearing sulfide groups have demonstrated 75–85% insecticidal activity against Plutella xylostella in vitro . The target compound, which incorporates both the 6,8-dichloro motif and a thioether linkage, is structurally positioned as a lead-like scaffold for agrochemical discovery programs targeting lepidopteran pests. The carboxylic acid handle further enables prodrug strategies or formulation optimization .

Medicinal Chemistry Derivatization Platform via the Thioacetic Acid Handle

The pre-installed thioacetic acid functionality enables direct conversion to amides, hydrazides, and thiazolo-fused heterocycles without additional alkylation steps . This makes CAS 886500-42-1 an efficient starting material for generating focused libraries of quinazolinone derivatives for SAR exploration. The 3-ethyl group provides a balanced lipophilicity vector that can be systematically varied in hit-to-lead optimization .

Physicochemical Probe for Halogen Electronic Effects in QSAR Model Development

The 6,8-dichloro substitution provides a well-defined electronic environment (σₘ for Cl = +0.37) that makes this compound a useful probe molecule for developing and validating quantitative structure–activity relationship (QSAR) models focused on halogen electronic effects in heterocyclic systems . Comparison with the 6,8-dibromo analog (σₘ for Br = +0.39) allows for systematic evaluation of halogen size vs. electronic contribution within a consistent quinazolinone framework .

Application
Selection Property
Validation Focus
Antimicrobial screening library inclusion
Halogen-dependent antimicrobial profile
Broad-spectrum Gram-negative assay
Agrochemical lead discovery
Thioether and carboxylic acid handle
In vitro insecticidal/antifungal screening
Medicinal chemistry derivatization platform
Pre-installed thioacetic acid synthetic handle
Derivative library synthesis and SAR expansion
QSAR probe for halogen electronic effects
Well-defined halogen electronic parameters
QSAR model development with halogen series
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